molecular formula C8H6FN3 B13996588 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine

2-Fluoro-6-(1H-pyrazol-3-yl)pyridine

Cat. No.: B13996588
M. Wt: 163.15 g/mol
InChI Key: AWHBBGQXEDUUQJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1H-pyrazol-3-yl)pyridine is an organic compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a pyrazolyl group at the 6-position. It is a derivative of pyridine and pyrazole, both of which are important heterocyclic compounds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine typically involves the reaction of 2-fluoropyridine with 3-aminopyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-6-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyrazolyl group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrazolyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-6-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H6FN3/c9-8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)

InChI Key

AWHBBGQXEDUUQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC=NN2

Origin of Product

United States

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